molecular formula C6H12ClF2NO B2661764 (4,4-Difluoro-2-methylpyrrolidin-2-yl)methanol hydrochloride CAS No. 1823319-70-5

(4,4-Difluoro-2-methylpyrrolidin-2-yl)methanol hydrochloride

Cat. No.: B2661764
CAS No.: 1823319-70-5
M. Wt: 187.61
InChI Key: NZMQOOPCYCKUGV-UHFFFAOYSA-N
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Description

(4,4-Difluoro-2-methylpyrrolidin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H11F2NO·HCl It is characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluoro-2-methylpyrrolidin-2-yl)methanol hydrochloride typically involves the fluorination of a pyrrolidine precursor. One common method includes the reaction of 2-methylpyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms. The resulting intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a reducing agent like sodium borohydride to yield the desired compound. The final product is obtained as a hydrochloride salt by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the careful control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluoro-2-methylpyrrolidin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions include:

Scientific Research Applications

(4,4-Difluoro-2-methylpyrrolidin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4,4-Difluoro-2-methylpyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The hydroxymethyl group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoro-2-methylpyrrolidin-2-yl)methanol hydrochloride
  • (4,4-Dichloro-2-methylpyrrolidin-2-yl)methanol hydrochloride
  • (4,4-Difluoro-2-ethylpyrrolidin-2-yl)methanol hydrochloride

Uniqueness

(4,4-Difluoro-2-methylpyrrolidin-2-yl)methanol hydrochloride is unique due to the presence of two fluorine atoms, which significantly alter its chemical and physical properties compared to similar compounds. The fluorine atoms increase the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science .

Properties

IUPAC Name

(4,4-difluoro-2-methylpyrrolidin-2-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c1-5(4-10)2-6(7,8)3-9-5;/h9-10H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMQOOPCYCKUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1)(F)F)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823319-70-5
Record name (4,4-difluoro-2-methylpyrrolidin-2-yl)methanol hydrochloride
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